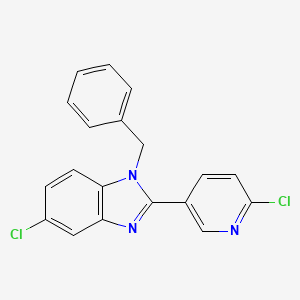
1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H13Cl2N3 and its molecular weight is 354.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is well-known for its diverse biological activities. This compound features a unique combination of functional groups that may enhance its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H13Cl2N3
- Molecular Weight : 354.24 g/mol
Structural Overview
The compound's structure consists of a benzimidazole core with a benzyl group and two chloro substituents, one of which is part of a pyridinyl ring. This structural configuration is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Benzimidazole derivatives typically exert their pharmacological effects through:
- Inhibition of Enzymatic Activity : Many benzimidazoles inhibit enzymes such as topoisomerases and tubulin polymerization, affecting cell division and proliferation.
- Antimicrobial Activity : The presence of the pyridinyl group enhances its affinity for microbial targets, potentially leading to effective antimicrobial action.
Biological Activities
Research has demonstrated that compounds within the benzimidazole family exhibit a wide range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study indicated that similar compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Antimicrobial Properties
Benzimidazole derivatives have shown significant antimicrobial activity against various pathogens. A recent evaluation reported that certain derivatives exhibited moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Efficacy
A study published in 2021 explored the anticancer properties of various benzimidazole derivatives, including this compound. The results demonstrated that this compound could inhibit the growth of several cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation .
Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial activities of substituted benzimidazoles. The findings revealed that this compound displayed notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antibacterial agent .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct advantages in terms of biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzyl and pyridinyl groups | Strong anticancer and antimicrobial properties |
| 5-chloro-2-(2-chloropyridinyl)-1H-benzimidazole | Lacks benzyl group | Weaker biological activity |
| 1-benzyl-5-chloro-2-(2-chloropyridinyl)-1H-benzimidazole | Similar structure but different substitutions | Moderate activity |
Properties
IUPAC Name |
1-benzyl-5-chloro-2-(6-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-7-8-17-16(10-15)23-19(14-6-9-18(21)22-11-14)24(17)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUNQMGPWPUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














